7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
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Overview
Description
7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound makes it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzothiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A closely related compound with similar electronic properties.
1,2,3-Benzothiadiazole: Another benzothiadiazole derivative with distinct reactivity and applications.
Uniqueness
7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties .
Properties
Molecular Formula |
C8H5ClN4S |
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Molecular Weight |
224.67 g/mol |
IUPAC Name |
7-(chloromethyl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C8H5ClN4S/c9-3-6-10-4-1-2-5-8(7(4)11-6)13-14-12-5/h1-2,12H,3H2 |
InChI Key |
DOHPICSIZXRZLH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NSN2)C3=NC(=NC3=C1)CCl |
Canonical SMILES |
C1=C2C(=NSN2)C3=NC(=NC3=C1)CCl |
Origin of Product |
United States |
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